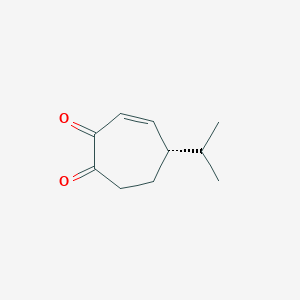
(5S)-5-propan-2-ylcyclohept-3-ene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5S)-5-propan-2-ylcyclohept-3-ene-1,2-dione is a chemical compound characterized by its unique structure, which includes a cycloheptene ring with a propan-2-yl group and two ketone functionalities. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-propan-2-ylcyclohept-3-ene-1,2-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cycloheptene as a starting material, which undergoes functionalization to introduce the propan-2-yl group and the ketone functionalities. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and automated systems to control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(5S)-5-propan-2-ylcyclohept-3-ene-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert the ketone groups to alcohols or other reduced forms.
Substitution: The propan-2-yl group or other substituents on the cycloheptene ring can be replaced with different groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or esters, while reduction could produce alcohols or alkanes.
Scientific Research Applications
(5S)-5-propan-2-ylcyclohept-3-ene-1,2-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s reactivity makes it useful in biochemical assays and as a probe for studying enzyme activity.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (5S)-5-propan-2-ylcyclohept-3-ene-1,2-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to participate in various chemical reactions, which can modulate biological pathways and processes. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cycloheptanone: A similar compound with a cycloheptane ring and a single ketone group.
Cycloheptene: The parent hydrocarbon of (5S)-5-propan-2-ylcyclohept-3-ene-1,2-dione.
Propan-2-one: A simple ketone that shares the propan-2-yl group.
Uniqueness
This compound is unique due to its combination of a cycloheptene ring with a propan-2-yl group and two ketone functionalities. This structure imparts specific reactivity and properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C10H14O2 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
(5S)-5-propan-2-ylcyclohept-3-ene-1,2-dione |
InChI |
InChI=1S/C10H14O2/c1-7(2)8-3-5-9(11)10(12)6-4-8/h3,5,7-8H,4,6H2,1-2H3/t8-/m0/s1 |
InChI Key |
GIZGHYLKZLSRKD-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)[C@@H]1CCC(=O)C(=O)C=C1 |
Canonical SMILES |
CC(C)C1CCC(=O)C(=O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















